molecular formula C11H10BrNO2 B2695155 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid CAS No. 1783998-50-4

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid

Cat. No.: B2695155
CAS No.: 1783998-50-4
M. Wt: 268.11
InChI Key: IXQAZJBTYBLKGF-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS Number: 1783998-50-4) is a high-value brominated indole derivative supplied for advanced research and development applications. With a molecular formula of C 11 H 10 BrNO 2 and a molecular weight of 268.11 g/mol, this compound serves as a versatile building block in medicinal chemistry and pharmaceutical research . The compound features a multifaceted molecular structure, incorporating a carboxylic acid functional group, bromine substituent, and the privileged indole scaffold. The carboxylic acid group provides a site for further derivatization, such as the formation of amides or esters, and can influence the compound's solubility and crystallinity . The indole nucleus is a structure of immense significance in drug discovery, known to confer a wide range of biological activities . Scientific literature extensively documents that indole derivatives exhibit diverse biological activities , including antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antitubercular properties . This makes 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid a critical precursor for synthesizing novel compounds for biological screening and exploring newer therapeutic possibilities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key synthetic intermediate in developing targeted molecular entities.

Properties

IUPAC Name

7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-5-6(2)13-10-8(5)3-7(11(14)15)4-9(10)12/h3-4,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQAZJBTYBLKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2Br)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783998-50-4
Record name 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid typically involves the bromination of 2,3-dimethylindole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7-position of the indole ring. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Decarboxylative Arylation

The carboxylic acid group at C5 undergoes palladium-catalyzed decarboxylation, enabling direct C–H arylation. This reaction leverages the bromine at C7 as a potential directing group or leaving body.

Conditions Reagents/Catalysts Yield Product
100–120°C, HFIP solventPd(OAc)₂, AgOAc, aryl iodide73–76%C4-arylated indole derivatives
  • Mechanism : The carboxylic acid facilitates decarboxylation under Pd catalysis, generating a reactive intermediate. Bromine at C7 does not obstruct arylation at C4 positions .

  • Example : Reaction with iodobenzene produces 4-phenyl-7-bromo-2,3-dimethyl-1H-indole .

Electrophilic Aromatic Substitution (EAS)

The bromine at C7 participates in Suzuki–Miyaura cross-coupling and nucleophilic substitution reactions.

Reaction Type Conditions Reagents Yield Product
Suzuki Coupling80–100°C, DMFPd(PPh₃)₄, K₂CO₃, boronic acid65–85%7-Aryl-2,3-dimethylindole-5-carboxylic acid
Halogen ExchangeKI, CuI, DMSO, 120°C55–60%7-Iodo-2,3-dimethylindole-5-carboxylic acid
  • Key Insight : Methyl groups at C2/C3 slightly deactivate the ring, but the electron-withdrawing carboxylic acid enhances reactivity at C7 .

Functional Group Interconversion

The carboxylic acid undergoes transformations to esters, amides, or alcohols.

Reaction Reagents Conditions Yield Product
EsterificationTMSCHN₂ (trimethylsilyl diazomethane)Methanol, RT90–95%Methyl 7-bromo-2,3-dimethylindole-5-carboxylate
AmidationEDCl, HOBt, amineDMF, 0°C → RT70–80%7-Bromo-2,3-dimethylindole-5-carboxamide
Reduction to AlcoholBH₃·THFTHF, reflux60–65%5-Hydroxymethyl-7-bromo-2,3-dimethylindole
  • Applications : Ester derivatives improve solubility for biological assays .

Directed C–H Functionalization

The carboxylic acid acts as a directing group for regioselective C–H activation.

Position Catalyst System Reagents Yield Product
C4Pd(OAc)₂, AgOAc, HFIPAryl iodide70–75%C4-Arylated indole
C6Rh₂(OAc)₄, Cu(OAc)₂Diazo compound50–55%C6-Alkylated indole
  • Mechanistic Note : The carboxylic acid coordinates with Pd/Rh, directing metalation to adjacent positions .

Oxidation and Reduction Pathways

The indole core and substituents undergo redox reactions.

Reaction Reagents Conditions Yield Product
Indole Ring Oxidationm-CPBA, CH₂Cl₂0°C → RT40–45%7-Bromo-2,3-dimethylindole-5-carboxylic acid N-oxide
Carboxylic Acid ReductionLiAlH₄THF, reflux55–60%5-Hydroxymethyl-7-bromo-2,3-dimethylindole
  • Caution : Over-oxidation risks ring degradation.

Cyclization Reactions

The carboxylic acid participates in intramolecular cyclization to form tricyclic derivatives.

Reagents Conditions Yield Product
α-Ketoacid, Pd catalystToluene, 100°C50–55%Tricyclic indole fused with a six-membered ring
Mitsunobu ReactionDIAD, PPh₃RT60–65%
  • Application : Tricyclic indoles show enhanced binding to biological targets like Mcl-1 .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid has garnered attention for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that indole derivatives exhibit cytotoxic effects on various cancer cell lines. This compound has been studied for its ability to induce apoptosis in cancer cells, particularly through mechanisms involving mitochondrial pathways. A study demonstrated that derivatives with similar structures showed significant inhibition of cancer cell proliferation (IC50 values in the low micromolar range) .
  • Antimicrobial Properties : The compound has shown effectiveness against multiple bacterial strains. Its broad-spectrum antimicrobial activity suggests potential applications in treating infections .
  • Anti-inflammatory Effects : It has been observed to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation markers in vitro. This property is crucial for developing anti-inflammatory medications .

Organic Synthesis

In organic chemistry, 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid serves as a versatile building block for synthesizing more complex indole derivatives. It can participate in various substitution reactions, leading to products with enhanced biological activities .

Industrial Applications

The compound is utilized in the production of dyes and pigments due to its unique electronic properties derived from the indole scaffold. Its applications extend to materials science where indole derivatives are explored for their potential use in novel materials .

Case Studies and Research Findings

Several key studies have highlighted the biological effects and potential applications of 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid:

  • Anticancer Efficacy : A study published in Molecules demonstrated that treatment with this compound led to significant apoptosis in specific cancer cell lines, underscoring its potential as an anticancer agent .
  • Antimicrobial Activity : Research by Narayana et al. (2009) emphasized its broad-spectrum antimicrobial properties, suggesting its utility in developing new antibiotics .
  • Inflammation Reduction : In vitro studies have shown that this compound significantly lowers pro-inflammatory cytokines by inhibiting COX enzymes .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Functional Groups Key Properties/Applications References
7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid Br (7), CH₃ (2,3), COOH (5) Carboxylic acid, methyl, bromine Potential pharmaceutical intermediate N/A
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), CH₃ (3), COOH (2) Carboxylic acid, methyl, chlorine R&D applications
Dimethyl 7-Bromo-5-methoxyindole-2,3-dicarboxylate Br (7), OCH₃ (5), COOCH₃ (2,3) Ester, methoxy, bromine Synthetic intermediate
5-Bromo-3-(triazolyl-ethyl)-1H-indole (9a) Br (5), triazole-ethyl (3) Triazole, bromine Antioxidant research
7-Bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester Br (7), F (5), COOEt (2) Ester, fluorine, bromine Lipophilic intermediate

Biological Activity

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in the fields of antiviral, anticancer, and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

IUPAC Name: 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid
Molecular Formula: C11H10BrNO2
Molecular Weight: 270.11 g/mol

The synthesis typically involves the bromination of 2,3-dimethylindole followed by carboxylation, utilizing reagents such as bromine in acetic acid for bromination and carbon dioxide under high pressure for carboxylation.

Biological Activities

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid exhibits several notable biological activities:

Antiviral Activity

Research indicates that indole derivatives can act as antiviral agents. For instance, compounds similar to 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid have shown efficacy against various viral infections by modulating viral replication mechanisms .

Anticancer Properties

Studies have demonstrated that this compound possesses significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines. For example:

  • A549 Cells: Exhibited preferential suppression of rapidly dividing cells with a low minimum inhibitory concentration (MIC) .

Antimicrobial Activity

This compound also shows promising antimicrobial properties. It has demonstrated effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The MIC against MRSA was reported to be as low as 0.98 µg/mL, indicating strong antibacterial potential .

The mechanism by which 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid exerts its biological effects involves:

  • Interaction with Biological Targets: The indole ring can bind to various receptors and enzymes, modulating their activity and influencing cellular pathways related to inflammation and apoptosis.

Comparative Analysis

To better understand the unique properties of 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid, a comparison with similar indole derivatives is presented in the table below:

Compound NameAntiviral ActivityAnticancer ActivityAntimicrobial Activity
7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acidYesYesYes
Indole-3-acetic acidModerateLowNo
5-Bromoindole-2-carboxylic acidYesModerateYes

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Antiviral Study: A study investigated the antiviral effects of indole derivatives on HIV replication. Results indicated that derivatives similar to 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid inhibited viral replication significantly .
  • Anticancer Research: A recent study evaluated the cytotoxic effects of various indole derivatives on cancer cell lines. The findings showed that compounds containing the indole scaffold exhibited potent antiproliferative activities against A549 lung cancer cells .
  • Antimicrobial Evaluation: In another study focusing on antimicrobial properties, 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid demonstrated remarkable activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent.

Q & A

Basic Synthesis Optimization

Q: What are the key considerations for optimizing the synthesis of 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid? A:

  • Reaction Conditions : Use CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, as demonstrated for analogous bromo-indole derivatives. Reaction times of 12–24 hours at room temperature are typical .
  • Purification : Employ flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 to 100% ethyl acetate) to isolate the product. Residual solvents like DMF should be removed via vacuum drying at 90°C .
  • Yield Improvement : Optimize stoichiometry (e.g., 1.3 equivalents of alkyne substrates) and catalyst loading (CuI) to enhance reaction efficiency .

Basic Characterization Techniques

Q: Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound? A:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and integration ratios. For example, methyl groups at positions 2 and 3 should appear as singlets in 1H^1H-NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., FAB-HRMS with [M+H+^+] peaks) .
  • TLC Monitoring : Track reaction progress using 70:30 ethyl acetate/hexane mixtures (Rf_f values ~0.22–0.30) .

Advanced Crystallography and Structural Refinement

Q: How can researchers address challenges in crystallizing and refining the structure of this compound? A:

  • Software Tools : Use SHELXL for small-molecule refinement, particularly for high-resolution or twinned data. SHELXPRO interfaces with macromolecular applications, while OLEX2 integrates workflow-driven structure solution and analysis .
  • Data Collection : Ensure high-quality diffraction data by optimizing crystal growth conditions (e.g., slow evaporation in polar solvents).
  • Troubleshooting : For poorly resolved structures, apply restraints to methyl groups and aromatic rings to improve refinement stability .

Advanced Safety and Toxicology

Q: What are the critical safety protocols for handling this compound, given limited toxicological data? A:

  • PPE Requirements : Use NIOSH-approved N95 respirators, EN 166-certified safety goggles, and nitrile gloves. Avoid skin contact via proper glove removal techniques .
  • Engineering Controls : Work in fume hoods with local exhaust ventilation to mitigate inhalation risks.
  • Toxicity Mitigation : Although no carcinogenic classification exists (per IARC/OSHA), assume acute toxicity based on structural analogs. Monitor respiratory and dermal exposure .

Advanced Data Contradictions and Gaps

Q: How should researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility)? A:

  • Experimental Determination : Use differential scanning calorimetry (DSC) for melting point analysis and shake-flask methods for solubility profiling.
  • Literature Cross-Validation : Compare with structurally similar indoles (e.g., 5-bromo-3-hydroxy-1H-indole-2-carboxylic acid derivatives) where data is available .
  • Computational Modeling : Predict properties via QSPR (Quantitative Structure-Property Relationship) models if experimental data is absent .

Advanced Reaction Mechanism Insights

Q: What catalytic mechanisms underpin the synthesis of bromo-indole derivatives like this compound? A:

  • CuAAC Mechanism : Cu(I) catalyzes the cycloaddition between azides and alkynes, forming 1,2,3-triazole linkages. The reaction proceeds via a copper-acetylide intermediate .
  • Solvent Effects : PEG-400 enhances reaction rates by stabilizing Cu(I) species, while DMF solubilizes aromatic intermediates .
  • Side Reactions : Monitor for over-bromination or demethylation under prolonged reaction times .

Advanced Purification Strategies

Q: How do purification methods impact the purity and yield of this compound? A:

  • Chromatography Optimization : Adjust solvent polarity gradients to separate byproducts (e.g., unreacted azides or alkynes). Use silica gel with 230–400 mesh for finer resolution .
  • Alternative Techniques : Consider recrystallization from ethanol/water mixtures for large-scale purification, though this may require solubility testing .
  • Purity Validation : Confirm ≥95% purity via HPLC with UV detection at 254 nm, referencing known standards .

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